![molecular formula C20H18N4O2 B2702050 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide CAS No. 1207034-59-0](/img/structure/B2702050.png)
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide
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Overview
Description
The compound “2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs, including a benzimidazole ring and a quinoline ring . These structural motifs are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzimidazole and quinoline rings. The benzimidazole ring is a fused ring system consisting of a benzene ring and an imidazole ring . The quinoline ring is a heterocyclic aromatic organic compound with a bicyclic structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzimidazole and quinoline rings in the compound could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzimidazole and quinoline rings could contribute to its aromaticity and potentially its solubility and stability .Scientific Research Applications
Catalysis and Synthesis
The synthesis of complex molecules often requires catalysts that can facilitate or enable specific reactions. For instance, the preparation of pincer-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction highlights an application in catalysis. This synthesis route involves several steps, including the creation of benzoyl acetamide derivatives and their subsequent cyclization, bromination, and hydrogenation processes to achieve the desired catalyst structures (Facchetti et al., 2016).
Antimicrobial Activity
Another significant area of application is the synthesis of novel compounds for antimicrobial purposes. For example, the creation of 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluating their antimicrobial activity represent a crucial step in developing new antimicrobial agents. These compounds were synthesized starting from 8-hydroxyquinoline and ethyl 2-chloroacetate, leading to the discovery of molecules with promising antimicrobial properties (Yurttaş et al., 2020).
Fluorescent Chemosensors
In the field of sensors, the compound has been utilized in the design and synthesis of fluorescent chemosensors for detecting specific ions or molecules in aqueous solutions. A study involving the synthesis of a fluorescent chemosensor based on an 8-hydroxyquinoline derivative for cyanide detection in 100% aqueous solution demonstrates the utility of such compounds in environmental and biological monitoring (Guo et al., 2013).
Molecular Structure and Coordination
The exploration of molecular structures and their coordination properties is another research avenue. For example, the study of different spatial orientations of amide derivatives on anion coordination reveals how molecular geometry can influence the self-assembly and structural properties of the compounds, which is critical for materials science and crystal engineering (Kalita & Baruah, 2010).
Future Directions
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(2-quinolin-8-yloxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-19(13-24-14-23-16-7-1-2-8-17(16)24)21-11-12-26-18-9-3-5-15-6-4-10-22-20(15)18/h1-10,14H,11-13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFHUGAFWPLVNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzo[d]imidazol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)acetamide |
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